molecular formula C16H18N2O B13024327 1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one

1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one

Cat. No.: B13024327
M. Wt: 254.33 g/mol
InChI Key: NLALQIHDDUTHMN-UHFFFAOYSA-N
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Description

1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzylamino group attached to the pyridine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The benzylamino group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-propanone: A structurally similar compound with different functional groups.

    2-Methyl-3-pyridinecarboxaldehyde: A precursor used in the synthesis of 1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one.

    Benzylamine: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to the presence of both the benzylamino and pyridine moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-[6-(benzylamino)-2-methylpyridin-3-yl]propan-1-one

InChI

InChI=1S/C16H18N2O/c1-3-15(19)14-9-10-16(18-12(14)2)17-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H,17,18)

InChI Key

NLALQIHDDUTHMN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N=C(C=C1)NCC2=CC=CC=C2)C

Origin of Product

United States

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